2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is known for its unique structure, which includes both fluorine and methoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by purification and conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
CAS No. |
2758000-97-2 |
---|---|
Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.